Pefachrome(R) tpa*

Enzyme kinetics Fibrinolysis tPA activity assay

For laboratories requiring unambiguous differentiation of single-chain (sc-tPA) and two-chain (tc-tPA) tissue plasminogen activator, Pefachrome® tPA provides a 4.9-fold Vmax differential that generic substrates such as S-2288 cannot match. Its restricted protease specificity minimizes false-positive signals from plasmin, urokinase, or kallikrein in complex biological matrices. Validated post-reconstitution stability of >3 months at 2–8°C supports longitudinal studies and routine QC without re-aliquoting. Batch-specific Certificates of Analysis and Safety Data Sheets from a Swiss manufacturer ensure full traceability for GLP and pharmaceutical QC workflows.

Molecular Formula C26H42N8O10S
Molecular Weight 658.7 g/mol
Cat. No. B12092405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePefachrome(R) tpa*
Molecular FormulaC26H42N8O10S
Molecular Weight658.7 g/mol
Structural Identifiers
SMILESCC(=O)O.CS(=O)(=O)NC(CC1CCC(CC1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C24H38N8O8S.C2H4O2/c1-41(39,40)31-20(13-15-4-10-18(33)11-5-15)22(35)28-14-21(34)30-19(3-2-12-27-24(25)26)23(36)29-16-6-8-17(9-7-16)32(37)38;1-2(3)4/h6-9,15,18-20,31,33H,2-5,10-14H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H4,25,26,27);1H3,(H,3,4)
InChIKeyYRHVTNFFGLSGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pefachrome® tPA for Procurement: A Chromogenic Substrate Engineered for Differential tPA Activity Quantification


Pefachrome® tPA (CAS 161572-29-8) is a synthetic chromogenic peptide substrate, CH₃SO₂-D-CHA-Gly-Arg-pNA·AcOH, designed for the quantitative determination of tissue-type plasminogen activator (tPA) activity in research, in-process control, and quality control applications. Manufactured by Pentapharm (a DSM branch), the substrate liberates p-nitroaniline (pNA) upon enzymatic cleavage, enabling spectrophotometric detection at 405 nm [1]. It is engineered to distinguish between the single-chain (sc-tPA) and fully active two-chain (tc-tPA) forms of the enzyme, a capability not universally shared by all tPA-directed chromogenic substrates [2].

Why Substituting Pefachrome® tPA with Other tPA Chromogenic Substrates Introduces Analytical Risk


In-class chromogenic substrates for tPA are not functionally interchangeable. Generic substitution with substrates like S-2288 (H-D-Ile-Pro-Arg-pNA) or Chromozym t-PA (CH₃SO₂-D-Phe-Gly-Arg-pNA) can compromise assay selectivity, sensitivity, and reproducibility. S-2288 is documented as being sensitive to a broad spectrum of serine proteases and is recommended only for purified systems , whereas Pefachrome® tPA is specifically optimized for tPA. Furthermore, key performance characteristics—including the differential kinetic response to sc-tPA versus tc-tPA, lower Michaelis constants for higher-affinity detection, and validated post-reconstitution stability—vary substantially between substrates [1][2]. The following quantitative evidence demonstrates the specific performance attributes that differentiate Pefachrome® tPA from its closest analogs.

Quantitative Differentiation Guide: Pefachrome® tPA vs. S-2288, Spectrozyme® tPA, and Chromozym t-PA


Higher Binding Affinity for Single-Chain tPA: Km of Pefachrome® tPA is 5.6-Fold Lower Than S-2288

Pefachrome® tPA demonstrates substantially higher affinity for single-chain tPA (sc-tPA) compared to the widely used chromogenic substrate S-2288. The Michaelis constant (Km) of Pefachrome® tPA for sc-tPA is 0.286 mM [1], whereas S-2288 exhibits a reported Km of 1.6 mM for the same enzyme form [2]. This represents a 5.6-fold lower Km, indicating that Pefachrome® tPA achieves half-maximal reaction velocity at a 5.6-fold lower substrate concentration, translating to higher assay sensitivity at equivalent substrate concentrations.

Enzyme kinetics Fibrinolysis tPA activity assay

Unique Differential Kinetic Signature Enables Discrimination of sc-tPA and tc-tPA Forms

Pefachrome® tPA exhibits a pronounced differential kinetic response to the single-chain (sc-tPA) and two-chain (tc-tPA) forms of tissue plasminogen activator, a feature explicitly highlighted in its product specification [1]. For sc-tPA, Km = 0.286 mM and Vmax = 6.95 nmol/µg/min; for tc-tPA, Km = 0.167 mM and Vmax = 33.9 nmol/µg/min. This yields a Vmax ratio (tc-tPA/sc-tPA) of 4.9-fold [2]. In comparison, S-2288 shows a less pronounced differential with reported kcat values of 4.9/s for sc-tPA and 13.2/s for tc-tPA, a kcat ratio of only 2.7-fold [3]. The larger dynamic range of Pefachrome® tPA provides superior resolution for quantifying the relative proportions of sc-tPA and tc-tPA in mixed samples.

tPA heterogeneity Biopharmaceutical quality control Fibrinolytic activity

Superior Enzyme Selectivity: Pefachrome® tPA Avoids the Broad-Spectrum Reactivity of S-2288

The chromogenic substrate S-2288 is explicitly documented as being 'sensitive to a broad spectrum of serine proteases' and is recommended for use 'with purified systems' only . This broad reactivity to enzymes including urokinase, plasmin, and kallikrein necessitates stringent sample purification to avoid false-positive signals. In contrast, Pefachrome® tPA, with its CH₃SO₂-D-CHA-Gly-Arg-pNA sequence incorporating the cyclohexylalanine (CHA) residue at the P3 position, is designed for enhanced tPA specificity [1]. In a comparative enzyme inhibition profiling study, Pefachrome® tPA was used exclusively for sc-tPA and trypsin detection, while separate substrates (Chromozym PL, Pefachrome uPA) were required for plasmin and uPA measurement, confirming its restricted recognition profile [2].

Protease selectivity tPA-specific assay Fibrinolysis research

Extended Post-Reconstitution Stability: >3 Months at 2–8°C vs. 2 Months for S-2288 Solutions

Post-reconstitution stability is a critical procurement parameter for minimizing reagent waste and ensuring assay consistency across experiments. Pefachrome® tPA, when reconstituted, is documented to remain stable for more than 3 months at 2–8°C [1]. In comparison, S-2288 reconstituted solutions (10 mmol/L in H₂O) are stable for more than two months at 2–8°C , and Spectrozyme® tPA (same chemical entity as Pefachrome® tPA, but from a different vendor) offers reconstituted stability of 2 months at 2–8°C or up to 6 months frozen at –20°C with aliquoting [2]. Pefachrome® tPA provides a ≥50% longer refrigerated solution shelf-life than S-2288 and comparable or superior stability to Spectrozyme® tPA without requiring freezing.

Reagent stability Assay reproducibility Laboratory procurement

Stringent Purity Specifications: Free pNA <0.5% Minimizes Background Signal in High-Sensitivity Assays

Free p-nitroaniline (pNA) contamination in chromogenic substrate preparations contributes to elevated background absorbance at 405 nm, reducing assay sensitivity and dynamic range. Pefachrome® tPA is controlled to contain <0.5% free pNA [1], and independent supplier specifications confirm HPLC purity ≥98.0% [2]. The Spectrozyme® tPA product (identical chemical entity) similarly specifies <0.5% free pNA with an extinction coefficient at 405 nm of 9,650 M⁻¹·cm⁻¹ [3]. In contrast, Chromozym t-PA is offered at purity grades ranging from 80% to 99% depending on the supplier [4], introducing variability that can compromise inter-laboratory reproducibility.

Substrate purity Assay background p-Nitroaniline contamination

Pentapharm/DSM Manufacturing with Full Documentation Package Supports Regulated Workflows

Pefachrome® tPA is manufactured by Pentapharm AG (a DSM Nutritional Products Ltd. branch, Switzerland) and is supplied with comprehensive documentation including Certificates of Analysis (CoA) and Material Safety Data Sheets (MSDS) [1]. The substrate is available in defined 25 mg vials (Article No. 091-01) and as part of a testing kit (Article No. 091-03, Pefachrome tPA 5312) [2]. By contrast, generic chromogenic substrates or those sourced from non-specialist chemical suppliers may lack batch-specific CoA documentation. Chromatographically, Pefachrome® tPA utilizes the CH₃SO₂-D-CHA-Gly-Arg-pNA sequence (MW 642.7, as the acetate salt) [3], which is structurally distinct from Chromozym t-PA (CH₃SO₂-D-Phe-Gly-Arg-pNA; MW 576.6; CAS 137051-68-4) [4], the latter containing phenylalanine at the P3 position rather than cyclohexylalanine. This structural difference underlies the differentiated kinetic and selectivity profiles documented above.

GMP compliance Certificate of Analysis Regulatory procurement

Optimal Application Scenarios for Pefachrome® tPA in Research and Industrial Settings


Biopharmaceutical Quality Control of Recombinant tPA (e.g., Actilyse®): sc-tPA/tc-tPA Ratio Determination

Pefachrome® tPA is the substrate of choice for quantifying the relative proportions of single-chain and two-chain tPA in recombinant biopharmaceutical products. Its 4.9-fold Vmax differential between tc-tPA and sc-tPA provides superior resolution for form-specific activity measurements compared to S-2288 (2.7-fold kcat ratio), enabling accurate batch consistency assessment for products where the sc-tPA/tc-tPA ratio impacts therapeutic efficacy and safety profiles [1].

High-Sensitivity tPA Activity Detection in Complex Biological Samples with Minimal Interference

For laboratories measuring endogenous tPA activity in plasma, cell culture supernatants, or tissue extracts where other serine proteases (plasmin, urokinase, kallikrein) may be present, Pefachrome® tPA offers a more restricted specificity profile than broad-spectrum substrates like S-2288. This reduces the need for extensive sample purification and lowers the risk of false-positive signals from co-purifying proteases, as documented in comparative enzyme profiling studies [1].

Longitudinal Studies Requiring Multi-Week Reagent Stability Without Freeze-Thaw Cycles

Pefachrome® tPA's validated post-reconstitution stability of >3 months at 2–8°C supports extended experimental protocols without the need for aliquoting and freezing. This is advantageous for laboratories conducting longitudinal fibrinolysis studies, repeated tPA inhibitor screening campaigns, or routine quality control testing where reagent consistency across multiple assay runs is critical [1]. In comparison, S-2288 solutions are stable for only >2 months under the same conditions .

Regulated GLP/GMP Environments Requiring Full Batch Traceability

Pefachrome® tPA is supplied with batch-specific Certificates of Analysis and Safety Data Sheets from Pentapharm/DSM, a Swiss manufacturer with established quality systems. This documentation package, combined with stringent purity specifications (<0.5% free pNA, HPLC ≥98% [1]), supports compliance requirements in pharmaceutical quality control and GLP-regulated research environments where reagent traceability and low background signal are mandatory.

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